2,3-二甲基-3'-甲氧基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

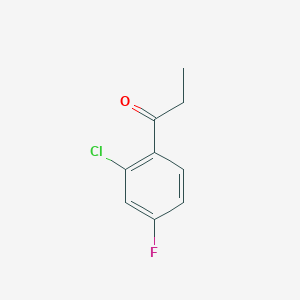

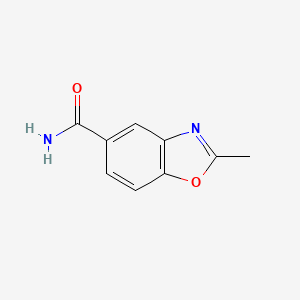

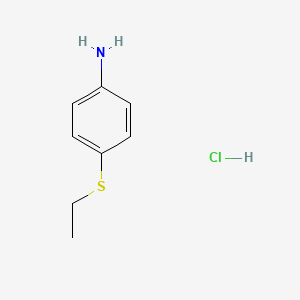

2,3-Dimethyl-3’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 . It is also known by its IUPAC name (2,3-dimethylphenyl) (3-methoxyphenyl)methanone .

Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-3’-methoxybenzophenone consists of a benzophenone core with two methyl groups attached to the 2 and 3 positions of one phenyl ring and a methoxy group attached to the 3’ position of the other phenyl ring .Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dimethyl-3’-methoxybenzophenone are not available, benzophenones are known to undergo various reactions. For instance, they can participate in the formation of carotenoids .Physical And Chemical Properties Analysis

2,3-Dimethyl-3’-methoxybenzophenone has a molecular weight of 240.3 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学研究应用

Comprehensive Analysis of 2,3-Dimethyl-3’-methoxybenzophenone Applications

2,3-Dimethyl-3’-methoxybenzophenone is a chemical compound with the molecular formula

C16H16O2 C_{16}H_{16}O_{2} C16H16O2

and a molecular weight of 240.3 . It is known for its various applications in scientific research, which I will detail below in separate sections.Organic Synthesis Intermediate: 2,3-Dimethyl-3’-methoxybenzophenone serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for reactions that can introduce functional groups, facilitating the creation of diverse organic compounds used in pharmaceuticals and agrochemicals.

Photoinitiator for Polymerization: This compound can act as a photoinitiator, absorbing light to generate radicals necessary for the polymerization of certain monomers. This application is crucial in the development of coatings, adhesives, and 3D printing materials.

Material Science Research: In material science, 2,3-Dimethyl-3’-methoxybenzophenone is used to study the properties of organic semiconductors. Its stable phenone group makes it a candidate for investigating charge transfer and electronic conduction in organic materials.

Analytical Chemistry Standard: Due to its purity and stability, this compound is often used as a standard in analytical chemistry for calibrating instruments and validating methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry.

UV Stabilization: The methoxy and dimethyl groups in 2,3-Dimethyl-3’-methoxybenzophenone can absorb UV radiation, making it a potential additive for UV stabilization in plastics and coatings to prevent degradation from sunlight exposure.

Herbicide Development: Research has shown that related benzophenone derivatives exhibit selective herbicidal activity . While not directly mentioned, 2,3-Dimethyl-3’-methoxybenzophenone could be studied for its effects on plant growth and development, contributing to the design of new herbicides.

安全和危害

属性

IUPAC Name |

(2,3-dimethylphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-6-4-9-15(12(11)2)16(17)13-7-5-8-14(10-13)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDHKVSTQWMHSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598285 |

Source

|

| Record name | (2,3-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

750633-69-3 |

Source

|

| Record name | (2,3-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-](/img/structure/B1319117.png)

![4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B1319125.png)

![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)

![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)

![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)